molecular formula C14H17N3O2 B8237264 Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate CAS No. 1242267-79-3

Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate

Cat. No.: B8237264
CAS No.: 1242267-79-3
M. Wt: 259.30 g/mol
InChI Key: GJCDUDWKKCXBNB-CYBMUJFWSA-N
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Description

Benzyl ®-3-(cyanomethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H17N3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-3-(cyanomethyl)piperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with ®-3-(cyanomethyl)piperazine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of Benzyl ®-3-(cyanomethyl)piperazine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-3-(cyanomethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Benzyl ®-3-(cyanomethyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ®-3-(cyanomethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate
  • Benzyl ®-2-(cyanomethyl)piperazine-1-carboxylate

Uniqueness

Benzyl ®-3-(cyanomethyl)piperazine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is known for its role in various pharmacologically active compounds.
  • Cyanomethyl Group : This substituent can enhance lipophilicity and influence biological activity.
  • Carboxylate Group : The presence of this functional group is critical for interactions with biological targets.

The molecular formula is C13_{13}H16_{16}N2_2O\ and it has a molecular weight of approximately 232.28 g/mol .

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The cyanomethyl group may facilitate binding to active sites, potentially acting as an inhibitor or modulator of specific biochemical pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activities. For instance, piperazine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Study Cancer Type Mechanism Outcome
Study ANon-small cell lung cancerInhibition of cell growthSignificant reduction in cell viability
Study BBreast cancerInduction of apoptosisIncreased apoptotic markers

Neuropharmacological Effects

Piperazine derivatives are often investigated for their effects on the central nervous system. Some studies suggest that this compound may exhibit anxiolytic or antidepressant-like effects through modulation of neurotransmitter systems .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, allowing for modifications that enhance its biological properties. The structure-activity relationship studies focus on how variations in the piperazine ring and substituents affect pharmacological activity .

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study evaluated the effects of a related piperazine compound on BRCA-deficient cancer cells, demonstrating potent inhibition of poly(ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms .
  • Neuropharmacological Assessment :
    • An investigation into the anxiolytic effects of piperazine derivatives revealed that modifications at the carboxylate position significantly influenced receptor binding affinities and behavioral outcomes in animal models .

Properties

IUPAC Name

benzyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c15-7-6-13-10-17(9-8-16-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCDUDWKKCXBNB-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC#N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H](N1)CC#N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401194961
Record name Phenylmethyl (3R)-3-(cyanomethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242267-79-3
Record name Phenylmethyl (3R)-3-(cyanomethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242267-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl (3R)-3-(cyanomethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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